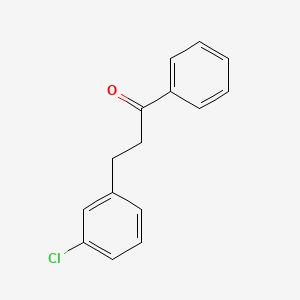

3-(3-Chlorophenyl)propiophenone

Description

Historical Trajectories and Evolution of Propiophenone (B1677668) Derivatives Research

The journey of propiophenone and its derivatives in scientific literature is a story of evolving focus. Initially, research centered on the fundamental synthesis and characterization of these aromatic ketones. Propiophenone itself, a simple molecule consisting of a phenyl group attached to a propan-1-one chain, served as a model system for exploring various chemical reactions and their mechanisms. Early methods of preparation included the Friedel–Crafts reaction of propanoyl chloride and benzene (B151609). wikipedia.org Over time, commercial production methods were developed, such as the ketonization of benzoic acid and propionic acid over catalysts at high temperatures. wikipedia.org

As the field of organic chemistry matured, so did the exploration of propiophenone derivatives. Scientists began to systematically introduce various functional groups onto the phenyl ring and the aliphatic side chain, studying how these modifications influenced the compounds' reactivity and physical properties. This led to a deeper understanding of structure-property relationships. In recent decades, research has increasingly shifted towards the potential applications of these derivatives, particularly in medicinal chemistry and materials science. For instance, various propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic and lipid-lowering activities. nih.gov

Academic Significance of the 3-(3-Chlorophenyl)propiophenone Scaffold in Chemical Science

The introduction of a chlorine atom at the meta-position of the phenyl ring in the propiophenone structure, yielding this compound, creates a molecule of significant academic interest. This specific substitution pattern alters the electronic and steric properties of the parent molecule, which in turn influences its reactivity and potential applications.

In the realm of synthetic chemistry, this compound is a valuable intermediate. chemicalbook.com Its chemical structure features a reactive carbonyl group and an adjacent alkyl chain, making it a versatile precursor for the synthesis of more complex molecules. For example, it is a key starting material in the preparation of certain pharmaceutical compounds. chemicalbook.com The synthesis of this compound itself can be achieved through methods such as the chlorination of propiophenone. google.com

The compound is also used as a reagent in various chemical transformations, including vinylation, alkylation, and the dienylation of ketones. echemi.com Furthermore, it plays a role in the preparation of thiazine (B8601807) derivatives that have been investigated for their antibacterial activity. echemi.com

Current Research Frontiers and Emerging Applications in Scholarly Discourse

Current research involving the this compound scaffold is multifaceted, with significant efforts directed towards its application in the synthesis of biologically active compounds. A notable area of investigation is its use as a precursor for compounds with potential therapeutic properties.

One of the most prominent applications of this scaffold is in the synthesis of pharmaceutical agents. It serves as a key intermediate in the production of bupropion, a widely used antidepressant. chemicalbook.com The presence of the 3-chlorophenyl group is a critical structural feature for the pharmacological activity of bupropion. Research continues to explore modifications of this and related scaffolds to develop new chemical entities with potentially improved therapeutic profiles.

Beyond its role in medicinal chemistry, the broader class of propiophenone derivatives is being explored for other applications. For example, their inherent chemical properties make them of interest in the development of new materials and as probes for studying biological processes. The continued investigation of this compound and its analogs is likely to uncover further applications in diverse scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADQEXRPDXILFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350535 | |

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58122-03-5 | |

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Propiophenone and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 3-(3-Chlorophenyl)propiophenone have been well-documented, providing a solid foundation for its production. These routes are characterized by their reliability and have been refined over time to improve yields and purity.

Grignard Reagent-Mediated Synthesis Pathways

A primary and widely utilized method for the synthesis of this compound involves the Grignard reaction. This organometallic reaction typically employs the addition of an ethyl Grignard reagent to 3-chlorobenzonitrile.

The process begins with the formation of the Grignard reagent, ethylmagnesium bromide, from the reaction of magnesium turnings with ethyl bromide in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comprepchem.com This is followed by the nucleophilic attack of the Grignard reagent on the nitrile carbon of 3-chlorobenzonitrile. The resulting imine intermediate is then hydrolyzed, typically with an acid like hydrochloric acid, to yield the final ketone product, this compound. chemicalbook.comprepchem.com The reaction is sensitive to moisture and requires anhydrous conditions for optimal performance. Yields for this pathway are generally high, with some procedures reporting up to 92.6%. chemicalbook.com

Table 1: Grignard Reagent-Mediated Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Reported Yield |

| Ethyl bromide & Magnesium | 3-Chlorobenzonitrile | Tetrahydrofuran (THF) | Reflux, then hydrolysis with HCl | 92.6% |

| Ethyl bromide & Magnesium | 3-Chlorobenzonitrile | Diethyl ether | Reflux, then hydrolysis with 6N HCl | ~18.2 g from 16.51 g of nitrile |

Data compiled from literature sources. chemicalbook.comprepchem.com

Direct Chlorination of Propiophenone (B1677668): Reaction Conditions and Yield Optimization

Another established route is the direct electrophilic aromatic substitution of propiophenone. This involves the chlorination of the benzene (B151609) ring to introduce the chlorine atom at the meta position.

This reaction is typically carried out using chlorine gas (Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). google.com The reaction is performed in a suitable solvent, such as 1,2-dichloroethane, which is noted for having low corrosivity (B1173158) towards the reaction equipment. google.com The temperature is controlled within a range of 15 °C to 70 °C, and the reaction progress is monitored chromatographically over several hours. google.com Following chlorination, the reaction mixture undergoes low-temperature hydrolysis and subsequent purification steps including washing, layering, and vacuum distillation to obtain the final product. google.com This method has been optimized to achieve high yields, reportedly between 88% and 90%, with a product purity of 99.7% to 99.9%. google.com

Table 2: Direct Chlorination of Propiophenone

| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield | Purity |

| Propiophenone | Chlorine (Cl₂) | Aluminum trichloride (AlCl₃) | 1,2-Dichloroethane | 15-70 °C | 88-90% | 99.7-99.9% |

Data from patent literature. google.com

Asymmetric Reduction Approaches to Chiral Intermediates

The ketone group of this compound can be stereoselectively reduced to form chiral 3-(3-chlorophenyl)propan-1-ol. This chiral alcohol is a valuable intermediate in the synthesis of more complex molecules. Both chemical and biocatalytic methods have been developed for this enantioselective transformation.

Asymmetric reduction using chemical catalysts offers a powerful tool for producing enantiomerically enriched alcohols. For the reduction of this compound, a notable method involves using potassium borohydride (B1222165) as the reducing agent in the presence of a chiral catalyst. google.com

One specific process utilizes levorotatory prolinol as a catalyst in 95% ethanol. google.com The reaction proceeds by adding potassium borohydride in batches to a solution of the ketone and catalyst, followed by a reflux period. This approach is designed to synthesize the dextrorotatory enantiomer of the corresponding alcohol. google.com The Corey-Bakshi-Shibata (CBS) reduction is another well-established and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, often achieving high enantiomeric excess. youtube.comarkat-usa.org This method uses a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane (B79455) reduction. youtube.comresearchgate.net

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can provide exceptionally high enantioselectivity.

An efficient method for the asymmetric reduction of 3-chloropropiophenone (B135402) to (S)-3-chloro-1-phenylpropanol has been developed using immobilized cells of the yeast Candida utilis. nih.gov In this process, the yeast cells are immobilized in calcium alginate gel beads and preheated to enhance the reaction's enantiomeric excess. nih.gov The reaction can achieve an impressive 99.5% enantiomeric excess (ee) and an 85% yield within 48 hours. nih.gov The use of whole-cell biocatalysts often simplifies the process by containing the necessary enzymes and cofactors, making it a practical approach for producing chiral intermediates. nih.govrsc.org

Table 3: Asymmetric Reduction of 3-Chloropropiophenone

| Method | Catalyst/Biocatalyst | Reducing Agent | Product | Enantiomeric Excess (ee) | Yield |

| Chemical Catalysis | Levorotatory prolinol | Potassium borohydride | Dextrorotatory 3' -chlorophenylpropanol | Not specified | Not specified |

| Biocatalysis | Immobilized Candida utilis | Endogenous | (S)-3-chloro-1-phenylpropanol | 99.5% | 85% |

Data compiled from literature sources. google.comnih.gov

Modern Synthetic Strategies and Innovations

While established routes are robust, modern synthetic chemistry continually seeks to improve efficiency, safety, and scalability. Innovations in this area often focus on new catalytic systems and process technologies like continuous flow synthesis.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher yields in shorter reaction times. A multistep continuous flow process has been successfully developed for the synthesis of 3-methoxypropiophenone, an analog of the target compound, via a Grignard reaction. ncl.res.in This approach utilizes a series of continuously stirred tank reactors (CSTRs) for the generation of the Grignard reagent, its subsequent reaction with a nitrile, and the final workup steps. ncl.res.in This telescopic synthesis achieved a remarkable 84% yield, a significant improvement over the 50% yield from an optimized batch protocol. ncl.res.in The principles of this scalable technology are directly applicable to the synthesis of this compound, representing a significant step forward in its manufacturing process.

Furthermore, novel catalytic systems are being explored. For instance, iridium-catalyzed reduction of o-hydroxyl phenyl enaminones to o-hydroxyl propiophenones demonstrates the potential of advanced transition-metal catalysis. rsc.org While not a direct synthesis of the title compound, such methodologies showcase the ongoing innovation in ketone synthesis that could be adapted for producing this compound and its analogs.

Palladium-Catalyzed Arylation and C-H Functionalization of Aromatic Ketones

Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering versatile pathways for the synthesis of complex aromatic ketones. The direct arylation and C-H functionalization of ketone precursors represent atom-economical and efficient approaches.

One of the cornerstone methodologies is the palladium-catalyzed α-arylation of ketones. This reaction typically involves the cross-coupling of an aryl halide or triflate with a ketone enolate. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) often demonstrating high activity. researchgate.netorganic-chemistry.org For instance, palladium complexes supported by ligands like Xantphos have been successfully employed for the α-arylation of ketones with aryl bromides using potassium phosphate (B84403) (K3PO4) as a mild base, which is compatible with base-sensitive functional groups. organic-chemistry.org

The general mechanism for palladium-catalyzed α-arylation of ketones proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation or Enolate Coordination: The ketone enolate, formed in the presence of a base, coordinates to the palladium(II) center, displacing the halide.

Reductive Elimination: The aryl and enolate groups on the palladium center couple, forming the α-aryl ketone product and regenerating the palladium(0) catalyst. youtube.com

A significant advancement in this area is the direct C-H functionalization of aromatic ketones, which circumvents the need for pre-functionalized starting materials. Palladium(II) catalysts can facilitate the direct coupling of arenes with various partners. msu.edu For example, the palladium-catalyzed carbonylative α-arylation of acetophenones with aryl iodides under a carbon monoxide atmosphere provides a direct route to 1,3-diketones. nih.gov The mechanism of these C-H functionalization reactions can be intricate, often involving a ligand-directed C-H activation step to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo further reaction to introduce the desired functional group.

| Catalyst/Ligand System | Substrates | Base | Key Features |

| Pd(OAc)₂ / Xantphos | Aryl bromides, ketones | K₃PO₄ | Mild base, suitable for base-sensitive groups. organic-chemistry.org |

| (SIPr)Pd(Py)Cl₂ | Aryl halides, alkyl/aryl ketones | Various | High activity under mild conditions, some reactions at room temperature. researchgate.net |

| Pd(OAc)₂ / DTBNpP | Aryl bromides/chlorides, ketones | Various | Efficient for both aryl bromides and chlorides. researchgate.net |

| Pd/P,N-ligands | Aryl chlorides/bromides/iodides/tosylates, acetone | Cs₂CO₃ | High control of reactivity and selectivity for mono-α-arylation. organic-chemistry.org |

Tandem Cross-Dehydrogenative-Coupling Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Cross-dehydrogenative coupling (CDC) reactions are a prime example, enabling the formation of a C-C bond by the formal removal of two hydrogen atoms from the two coupling partners. thieme.com

While direct CDC for the synthesis of this compound is not extensively documented, the principles can be applied. A relevant industrial process involves the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures to produce propiophenone. google.com This process, while not a direct C-H/C-H coupling, shares the principle of forming a new C-C bond from two different carboxylic acid precursors with the extrusion of carbon dioxide and water. A significant challenge in this specific synthesis is the formation of the isobutyrophenone (B147066) byproduct, which has a boiling point very close to that of propiophenone, making separation difficult. google.com

More broadly, transition metal-catalyzed CDC reactions are being developed for a variety of substrates. For instance, ruthenium complexes have been shown to catalyze the one-pot tandem dehydrogenative cross-coupling of primary and secondary alcohols. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohols to form aldehydes and ketones, which then undergo a cross-coupling reaction. This highlights the potential for developing CDC methods for the synthesis of propiophenone derivatives from readily available alcohol or aldehyde precursors. The synthesis of 3-sulfenylindole derivatives through an oxidative cross-dehydrogenative coupling reaction between 4-hydroxy-2H-chromene-2-thione and indole (B1671886) further illustrates the versatility of this approach. nih.gov

Multicomponent Reaction Protocols for Complex Propiophenone Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. epfl.ch This approach offers high atom economy, convergence, and the ability to rapidly generate molecular diversity, making it highly attractive for the synthesis of complex molecules, including derivatives of propiophenone. nih.govrug.nl

Several classic MCRs can be envisioned for the synthesis of complex propiophenone analogs. For example, the Strecker reaction , the first described MCR, involves the reaction of a ketone (or aldehyde), an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Starting with a substituted propiophenone, this reaction could be used to introduce an amino and a nitrile group at the α-position.

The Ugi four-component reaction (U-4CR) is another versatile MCR that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov By strategically choosing the four components, a wide array of complex propiophenone derivatives with multiple points of diversity can be synthesized. For instance, using a substituted propiophenone, an amine, a functionalized carboxylic acid, and an isocyanide would lead to highly functionalized products in a single step.

The Bucherer-Bergs reaction provides a route to 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov Applying this to a propiophenone derivative would yield a spirocyclic hydantoin (B18101) structure fused to the propiophenone core.

The rational design of substrates is key to developing novel MCRs. epfl.ch By incorporating multiple reactive functional groups into the starting materials, complex cascades can be initiated to form intricate molecular architectures.

| Multicomponent Reaction | Reactants | Potential Product from Propiophenone |

| Strecker Reaction | Ketone, Amine, Cyanide | α-Amino Nitrile Derivative |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-Amide Derivative |

| Bucherer-Bergs Reaction | Ketone, Potassium Cyanide, Ammonium Carbonate | Spirocyclic Hydantoin |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide Derivative |

Flow Chemistry Applications in Continuous-Process Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, has gained significant traction in both academic and industrial settings. youtube.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov These features make it particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients, including this compound and its analogs.

The inherent safety of flow reactors, due to the small reaction volumes at any given time, allows for the use of hazardous reagents and the execution of highly exothermic or high-pressure reactions with greater control. youtube.com This could be beneficial for reactions such as Friedel-Crafts acylations, which often use strong Lewis acids and can be highly exothermic.

The optimization of reaction conditions in flow chemistry is often more efficient than in batch processes. Parameters such as temperature, pressure, residence time, and stoichiometry can be rapidly screened to identify the optimal conditions for a given transformation.

Catalytic Systems and Their Influence on Synthesis Efficiency and Selectivity

Lewis Acid Catalysis in Propiophenone Synthesis

Lewis acid catalysis plays a pivotal role in a variety of organic transformations, most notably in Friedel-Crafts reactions. nih.gov In the context of propiophenone synthesis, the Friedel-Crafts acylation of a substituted benzene with propanoyl chloride or propionic anhydride (B1165640) is a classical and widely used method. youtube.comwikipedia.org

The mechanism of Lewis acid catalysis in Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acid. For example, aluminum chloride (AlCl₃), a common Lewis acid catalyst, coordinates to the carbonyl oxygen of the propanoyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the aromatic ring. youtube.com

The efficiency of the Lewis acid catalyst can be influenced by several factors, including its strength, the solvent, and the presence of additives. For instance, rare-earth metal Lewis acids have been shown to be effective catalysts for Friedel-Crafts acylation using carboxylic acids as the acylating agents at high temperatures. capes.gov.br In some palladium-catalyzed C-H functionalization reactions, Lewis acid additives like zinc chloride (ZnCl₂) have been found to play a crucial role in stabilizing transition states and lowering activation barriers. rsc.org

An alternative "umpolung" strategy for the synthesis of α,α-diaryl ketones involves a Lewis acid-promoted Friedel-Crafts alkylation of α-ketophosphates. nih.gov In this approach, the α-carbon of the ketone, which is typically nucleophilic (as an enolate), is rendered electrophilic, allowing for alkylation by an arene.

| Lewis Acid | Reaction Type | Role of Lewis Acid | Reference |

| AlCl₃ | Friedel-Crafts Acylation | Activates acylating agent. | youtube.com |

| BF₃·OEt₂ | Friedel-Crafts Alkylation | Promotes nucleophilic substitution via an acylcarbenium ion. | nih.gov |

| Eu(NTf₂)₃ | Friedel-Crafts Acylation | Catalyzes acylation with carboxylic acids. | capes.gov.br |

| ZnCl₂ | Pd-catalyzed C-H Functionalization | Additive to stabilize transition states. | rsc.org |

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. frontiersin.orgunl.pt While the direct asymmetric synthesis of this compound itself is not a primary focus (as it is not chiral), the principles of organocatalysis are highly relevant for the synthesis of its chiral analogs, which may possess valuable biological activities.

For instance, the organocatalytic asymmetric synthesis of chiral phosphonates has been extensively studied. unl.ptresearchgate.net Chiral thioureas, cinchona alkaloids, and prolinol derivatives have been employed as catalysts in various transformations, such as the hydrophosphonylation of aldehydes and imines, to yield enantiomerically enriched products. These methodologies could be adapted to the synthesis of chiral α-hydroxy or α-amino propiophenone phosphonate (B1237965) derivatives.

Similarly, the organocatalytic asymmetric synthesis of chiral homoallylic amines through the allylation of imines demonstrates the potential for creating stereogenic centers adjacent to the carbonyl group of a propiophenone scaffold. nih.gov Chiral phosphoric acids and other hydrogen-bond donors have proven to be effective catalysts in these transformations.

The key to enhanced selectivity in organocatalysis often lies in the ability of the catalyst to form a well-defined, chiral transition state with the substrate(s). nih.gov This is typically achieved through non-covalent interactions such as hydrogen bonding, iminium ion formation, or enamine activation. By carefully designing the organocatalyst, chemists can control the stereochemical outcome of a reaction with high precision.

Transition Metal-Based Catalysis for Functional Group Transformations

The synthesis of aryl ketones, including this compound, has been significantly advanced by the use of transition metal catalysis. These methods offer powerful alternatives to traditional approaches like Friedel-Crafts acylation, providing milder reaction conditions and broader functional group tolerance. Palladium, nickel, and other transition metals are at the forefront of these transformations.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, allows for the formation of the crucial carbon-carbon bond between an aryl group and an acyl group. This can be achieved by coupling an appropriate arylboronic acid with an acyl halide or anhydride. organic-chemistry.org Research has demonstrated that palladium acetate-catalyzed coupling of arylboronic acids with acyl chlorides can proceed smoothly at room temperature without the need for phosphine ligands, yielding aryl ketones in high yields. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of triazine esters with arylboronic acids. organic-chemistry.org

A significant functional group transformation is the α-arylation of ketones, which directly forms a bond between the α-carbon of the ketone and an aryl group. Highly active catalysts for this transformation have been developed using a combination of a palladium source, like palladium(II) acetate (B1210297), and bulky, electron-rich phosphine ligands. acs.org

Nickel catalysis has also emerged as a powerful tool. Nickel-catalyzed addition of arylboronic acids to alkyl nitriles provides a viable route to various aryl ketones. organic-chemistry.org Furthermore, innovative dual catalytic systems, such as the combination of nickel and photoredox catalysis, enable the direct functionalization of aldehyde C-H bonds or the formal β-C-H arylation of ketones. nih.govnih.gov These methods allow for the synthesis of highly functionalized ketones from readily available starting materials. nih.gov

The general mechanism for many of these palladium-catalyzed reactions follows a well-established catalytic cycle. youtube.com It typically begins with the reduction of a palladium(II) precursor to the active palladium(0) species. This is followed by an oxidative addition of an aryl halide to the palladium(0) center, a transmetalation step with an organometallic reagent, and finally, a reductive elimination step that forms the desired product and regenerates the palladium(0) catalyst. youtube.com

Below is a table summarizing various transition metal-catalyzed methods applicable to the synthesis of aryl ketones like this compound.

| Catalytic System | Reactants | Transformation Type | Key Advantages |

| Palladium(II) acetate / Phosphine Ligand | Aryl Halide + Ketone Enolate | α-Arylation | High selectivity, applicable to a variety of ketones and aryl halides. acs.org |

| Palladium(0) / Phosphine Ligand | Arylboronic Acid + Acyl Chloride | Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance. organic-chemistry.org |

| Nickel(II) Chloride / Ligand | Arylboronic Acid + Alkyl Nitrile | Addition/Hydrolysis | Mild and efficient for a broad range of substrates. organic-chemistry.org |

| Nickel / Photoredox Catalyst | Aromatic Acid + Aryl Bromide | Cross-Electrophile Coupling | Direct synthesis from carboxylic acids, avoids pre-activated intermediates. nih.gov |

Implementation of Green Chemistry Principles in the Synthesis of the Chemical Compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. jocpr.com

A primary focus has been on creating "greener" alternatives to the classical Friedel-Crafts acylation, a common method for synthesizing aryl ketones. Traditional Friedel-Crafts reactions often use more than stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and hazardous waste upon aqueous workup. rsc.org

One advanced green methodology involves the use of methanesulfonic anhydride, which promotes the Friedel-Crafts acylation without the need for metallic or halogenated components, leading to minimal waste. nih.govorganic-chemistry.orgacs.org Another innovative approach utilizes deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3), which can act as both the catalyst and a recyclable, green solvent. rsc.org These methods often benefit from microwave irradiation to shorten reaction times and improve yields. rsc.org

Atom Economy is a critical metric for evaluating the greenness of a synthesis. It measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com A comparison between a traditional and a greener synthesis highlights the potential for improvement. For example, the atom economy of a classical Wittig reaction can be poor, whereas rearrangement reactions, like the Beckmann rearrangement, can be highly atom-economical. nih.gov Addition reactions, such as the Diels-Alder reaction, can achieve 100% atom economy. jocpr.com

The principle of using catalytic reagents over stoichiometric ones is central to green chemistry and directly connects to the transition metal-based methods discussed previously. jocpr.com Catalytic processes reduce waste by requiring only small amounts of the catalyst, which can often be recycled and reused. researchgate.net

Solvent-free synthesis is another key green chemistry strategy. researchgate.netias.ac.in Reactions can be carried out by grinding reactants together, sometimes with microwave assistance, which eliminates the need for volatile organic solvents (VOCs), reduces pollution, and simplifies work-up procedures. researchgate.netias.ac.in For instance, the synthesis of β-enamino ketones has been achieved under solvent-free conditions using a recyclable iron(III) triflate catalyst. researchgate.net

The following table provides a comparative overview of traditional versus greener synthetic approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Traditional Method (e.g., Friedel-Crafts) | Greener Alternative | Environmental Benefit |

| Catalysis | Stoichiometric AlCl₃ | Catalytic methanesulfonic anhydride or recyclable deep eutectic solvents. rsc.orgnih.gov | Drastic reduction in catalyst-related waste. |

| Atom Economy | Lower, due to stoichiometric inorganic reagents. | Higher, especially in catalytic and rearrangement reactions. nih.gov | Maximizes incorporation of reactant atoms into the final product, minimizing waste. primescholars.com |

| Solvents | Often uses volatile and hazardous solvents (e.g., 1,2-dichloroethane). google.com | Solvent-free conditions or use of green solvents like deep eutectic solvents or water. rsc.orgresearchgate.net | Reduces pollution, health risks, and resource depletion. |

| Hazardous Waste | Generates large volumes of acidic aqueous waste. rsc.org | Minimal waste, often biodegradable or recyclable. organic-chemistry.org | Prevents environmental contamination and simplifies waste management. |

By adopting these advanced catalytic and green chemistry methodologies, the synthesis of this compound and its analogs can be performed with greater efficiency, safety, and environmental stewardship.

Elucidating Reaction Mechanisms and Advanced Chemical Transformations of 3 3 Chlorophenyl Propiophenone

Mechanistic Investigations of Core Reactivity

The reactivity of 3-(3-Chlorophenyl)propiophenone is primarily centered around its ketone carbonyl group, the chlorine substituent on the phenyl ring, and the propiophenone (B1677668) backbone itself. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

Ketone Carbonyl Reactivity: Nucleophilic Addition and Reduction Mechanisms

The carbonyl group is a key functional group that dictates much of the reactivity of this compound. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process changes the hybridization of the carbonyl carbon from sp² to sp³. unive.it For this compound, the electron-withdrawing nature of the 3-chlorophenyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition compared to unsubstituted propiophenone.

The reduction of the ketone functionality to a secondary alcohol is a common transformation. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

The general mechanism for the reduction of a ketone with a hydride reagent is as follows:

Nucleophilic attack: The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon. libretexts.org

Alkoxide formation: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like methanol (B129727) or water) in a workup step to yield the final alcohol product. libretexts.org

Both NaBH₄ and LiAlH₄ are effective in reducing ketones. However, LiAlH₄ is a much stronger reducing agent and can also reduce other functional groups like carboxylic acids and esters, whereas NaBH₄ is more selective for aldehydes and ketones. youtube.comyoutube.com The choice of reducing agent can, therefore, be critical in complex molecules containing multiple functional groups. The reduction of an unsymmetrical ketone like this compound results in the formation of a chiral center, leading to a racemic mixture of enantiomers if the reaction is not performed under asymmetric conditions. chemistrysteps.com

Halogen Reactivity: Dehalogenation Pathways and Substitution Kinetics

The chlorine atom on the phenyl ring of this compound can undergo several types of reactions, most notably dehalogenation and nucleophilic aromatic substitution.

Dehalogenation is the removal of the halogen atom. One common method is catalytic hydrodehalogenation, which involves the use of a catalyst (like platinum on carbon, Pt/C) and a hydrogen source. Studies on similar halogenated aryl ketones have shown that the reaction conditions, particularly pH, can significantly influence the chemoselectivity of the reaction. unive.it For instance, in the presence of a phase-transfer catalyst, the hydrodehalogenation of a haloaromatic ketone can be selectively directed towards either the dehalogenated ketone or the dehalogenated alcohol by adjusting the concentration of the base (e.g., KOH). unive.it At lower base concentrations, dehalogenation of the aromatic ring is favored, while at higher concentrations, both dehalogenation and reduction of the ketone can occur. unive.it

Nucleophilic Aromatic Substitution (SNA_r) of the chlorine atom is another potential transformation. However, SNAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the propiophenone group is a meta-director and only moderately deactivating, making direct nucleophilic substitution on the chlorine atom challenging under standard conditions. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For SNAr to occur with less activated substrates, very strong nucleophiles or harsh reaction conditions are often necessary. The kinetics of such reactions can be complex and may even involve a concerted mechanism rather than a stepwise one. nih.gov

Oxidative Cleavage Reactions of the Propiophenone Backbone

The carbon-carbon bonds of the propiophenone backbone can be cleaved under oxidative conditions. Oxidative cleavage reactions break C-C bonds to form smaller molecules, often with oxygen-containing functional groups like carboxylic acids or aldehydes. masterorganicchemistry.com

Another approach to cleaving carbon-carbon bonds is through ozonolysis, although this is more commonly applied to alkenes and alkynes. numberanalytics.com However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the C-C bond adjacent to the carbonyl group.

Derivatization Strategies and Functional Group Interconversions

The versatile structure of this compound allows for a range of derivatization strategies to introduce new functional groups and create more complex molecules.

Alpha-Bromination and Electrophilic Substitution Mechanisms

The carbon atom alpha to the carbonyl group (the α-carbon) is acidic and can be functionalized through enolate chemistry. A common reaction is α-halogenation, particularly bromination.

The α-bromination of ketones like this compound can be achieved using bromine (Br₂) in an acidic solution or with reagents like N-bromosuccinimide (NBS). nih.govgoogle.com The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the mechanism involves the following steps:

Enol formation: The ketone is protonated at the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol tautomer.

Electrophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine, adding a bromine atom to the α-carbon.

Deprotonation: A base (often the solvent or the bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone.

The presence of the electron-withdrawing chlorophenyl group can influence the rate of enolization and subsequent bromination. Studies on the α-bromination of acetophenone (B1666503) derivatives have shown that the reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve high yields and minimize the formation of by-products. researchgate.net

| Brominating Agent | Catalyst/Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Alumina (acidic) | α-bromo ketone | libretexts.org |

| Bromine (Br₂) | Acetic Acid | α-bromo ketone | nih.gov |

| HBr/H₂O₂ | - | α-bromo ketone | google.com |

This table presents various reagents and conditions for the alpha-bromination of ketones.

Amine Substitution Reactions for Nitrogen-Containing Derivatives

The α-bromo derivative of this compound is a valuable intermediate for the synthesis of nitrogen-containing compounds through nucleophilic substitution reactions. The bromine atom at the α-position is a good leaving group and is readily displaced by nucleophiles such as amines.

The reaction of an α-bromo ketone with a primary or secondary amine typically proceeds via an S_N2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the bromide ion. chemguide.co.uk This initial reaction forms an ammonium (B1175870) salt, which is then deprotonated by another molecule of the amine or a different base to yield the final α-amino ketone.

However, the alkylation of amines can be complicated by multiple substitutions, as the product amine can also act as a nucleophile and react further with the α-bromo ketone. masterorganicchemistry.com To achieve mono-alkylation, it is often necessary to use a large excess of the starting amine.

Vinylation, Alkylation, and Dienylation Reactions of Ketones

The α-carbon to the carbonyl group in ketones like this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, including vinylation, alkylation, and dienylation. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Alkylation Reactions: The alkylation of ketone enolates is a classic and widely used method for the formation of C-C bonds. rsc.org The enolate of this compound, generated by a suitable base, can react with various alkylating agents. The choice of base and reaction conditions can influence the regioselectivity of the reaction if there are multiple acidic α-protons. However, in the case of this compound, the α-protons on the ethyl group are the most acidic and would be preferentially abstracted.

A study on the synthesis of propiophenone derivatives as antidiabetic agents involved the alkylation of a propiophenone core, demonstrating the feasibility of such reactions on this class of compounds. nih.gov While the specific alkylating agents and conditions for this compound are not detailed, it is expected to react readily with primary and secondary alkyl halides in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to yield α-alkylated products.

Dienylation Reactions: The introduction of a dienyl group at the α-position of a ketone is a less common but valuable transformation for the synthesis of complex polyunsaturated systems. There is a lack of specific literature on the dienylation of this compound. However, the synthesis of 1,3-diphenyl-2-propen-1-one derivatives (chalcones) through Claisen-Schmidt condensation of acetophenones and benzaldehydes is a well-established route to a class of dienyl ketones. researchgate.netnih.gov While this is not a direct dienylation of a pre-formed enolate, it highlights a synthetic strategy to access related structures. It is plausible that a palladium-catalyzed cross-coupling reaction between the enolate of this compound and a suitable dienyl electrophile could be developed, analogous to the vinylation reactions.

Supramolecular Interactions and Complex Formation Studies

The non-covalent interactions of this compound with other molecules and surfaces are crucial for understanding its behavior in various environments, from biological systems to material science applications. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

Interactions with Biological Macromolecules and Ligand Binding

The binding of small molecules to biological macromolecules like proteins is a key aspect of pharmacology and toxicology. Bovine Serum Albumin (BSA) is often used as a model protein for such studies due to its structural similarity to human serum albumin. biointerfaceresearch.com

While no direct studies on the binding of this compound to BSA were found, research on the interaction of other chlorophenyl-containing compounds and ketones with BSA provides valuable insights. For example, studies on the binding of chlorophenoxyacetic acids to BSA have shown that the affinity increases with the number of chlorine substituents. nih.gov This suggests that the chloro-substituent in this compound could enhance its binding to albumin through hydrophobic and halogen bonding interactions. Furthermore, a study on the binding of chloramphenicol (B1208) to BSA indicated a combined static and dynamic quenching mechanism, with a binding distance of 3.02 nm. nih.gov

The binding of various drugs to BSA has been extensively studied, revealing the presence of specific binding sites. biointerfaceresearch.com It is likely that this compound, with its aromatic and ketone functionalities, would also bind to BSA, potentially in one of the hydrophobic pockets of the protein. Spectroscopic techniques such as fluorescence and UV-Vis spectroscopy would be instrumental in characterizing the binding constant, stoichiometry, and the nature of the interaction.

Surface Adsorption Phenomena and Spectroscopic Characterization of Complexes

The adsorption of organic molecules onto solid surfaces is a fundamental process in catalysis, separation science, and environmental chemistry. The interaction of ketones with various surfaces has been a subject of study. For instance, the adsorption of aromatic ketones on silica (B1680970) surfaces has been investigated using infrared spectroscopy, revealing that the interaction primarily occurs through hydrogen bonding between the surface silanol (B1196071) groups and the carbonyl group of the ketone. acs.org

In the context of metal oxide surfaces, which are relevant in catalysis, the adsorption of CO2 on rutile metallic oxides has been modeled, showing that the interaction strength depends on the metal cation. mdpi.com While not directly involving an aromatic ketone, this study highlights the importance of the surface composition in determining adsorption characteristics. It can be extrapolated that the adsorption of this compound on a metal oxide surface would involve interactions with both the carbonyl group and the aromatic ring, potentially influenced by the chloro-substituent.

The formation of inclusion complexes with host molecules like cyclodextrins is another important aspect of supramolecular chemistry. nih.govnih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. While no specific studies on the complexation of this compound with cyclodextrins were found, it is highly probable that it would form an inclusion complex, with the chlorophenyl group residing within the hydrophobic cavity. Spectroscopic methods such as NMR and UV-Vis spectroscopy would be crucial for confirming the formation of such a complex and determining its stoichiometry and binding constant.

Computational and Theoretical Chemistry of 3 3 Chlorophenyl Propiophenone

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations provide a microscopic view of the electronic characteristics of a molecule. For 3-(3-Chlorophenyl)propiophenone, these studies are crucial for understanding its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on analogous compounds, such as acetophenone (B1666503) with a chlorine substituent at the meta position, have been performed using the B3LYP functional with a 6-31+G(d,p) basis set. asianpubs.orgasianpubs.org These studies provide a strong foundation for inferring the properties of this compound.

The presence of a chlorine atom at the meta position on the phenyl ring is known to influence the electronic properties and stability of the molecule. asianpubs.org As an electron-withdrawing group, the chlorine atom at the meta position enhances the stability of the aromatic ring. asianpubs.org This effect is attributed to the inductive electron withdrawal by the halogen atom. The energetic properties and relative aromaticity of acetophenone derivatives with various substituents at the meta position have been investigated, and it was found that electron-withdrawing groups generally lead to greater stability. asianpubs.orgasianpubs.org

| Property | Influence of meta-Chloro Group | Reference |

| Stability | Enhanced due to inductive electron withdrawal | asianpubs.org |

| Aromaticity | Influenced by the electron-withdrawing nature of chlorine | asianpubs.orgasianpubs.org |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

| Orbital/Parameter | Significance | Predicted Influence of meta-Chloro Group | Reference |

| HOMO | Electron-donating ability | Energy is lowered | asianpubs.org |

| LUMO | Electron-accepting ability | Energy is lowered | asianpubs.org |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Influences reactivity | asianpubs.org |

| Electrophilicity (ω) | Tendency to accept electrons | Increased compared to unsubstituted propiophenone (B1677668) | asianpubs.orgasianpubs.org |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The hydrogen atoms of the phenyl ring and the aliphatic chain would exhibit positive potential. The presence of the electronegative chlorine atom would also influence the charge distribution on the phenyl ring, creating a more positive potential in its vicinity.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the propiophenone side chain. Specifically, rotation around the C-C bond connecting the carbonyl group to the phenyl ring and the C-C bond within the ethyl group allows the molecule to adopt various conformations.

A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES) map, which illustrates the energy landscape of the molecule. The minima on the PES correspond to stable conformers, while the maxima represent transition states between these conformers. Such an analysis would typically be performed using computational methods like DFT to identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its interactions and reactivity. While specific studies on this compound are not available, the general methodology would be to perform a relaxed scan of the key dihedral angles to locate the global minimum energy structure.

Spectroscopic Property Prediction and Theoretical Validation

Computational methods can be used to predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data for validation.

Vibrational Spectroscopy Calculations (FT-IR) and Spectral Assignment

Theoretical calculations of the vibrational spectrum (FT-IR) of this compound can be performed using DFT. These calculations provide the harmonic vibrational frequencies and their corresponding intensities. A detailed assignment of the calculated vibrational modes can then be made by analyzing the motion of the atoms for each frequency.

In studies of similar molecules, such as bromo-substituted acetophenones, a good agreement has been found between the theoretically calculated and experimentally observed vibrational frequencies. researchgate.net For this compound, the FT-IR spectrum would be characterized by several key vibrational modes:

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, would be assigned to the C-Cl stretching vibration.

Aromatic C-H Stretch: These vibrations would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: These would be observed in the range of 2850-3000 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the vibrations of the phenyl ring.

A complete vibrational assignment, aided by theoretical calculations, allows for a comprehensive understanding of the molecule's vibrational properties. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Bending | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational chemistry offers powerful tools to predict NMR chemical shifts, which can aid in the assignment of complex experimental spectra and confirm structural assignments. nih.gov

The prediction of NMR chemical shifts for compounds like this compound is typically accomplished using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory and basis set. Following optimization, the GIAO-DFT calculation is performed to determine the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have seen the integration of 3D graph neural networks (GNNs) with DFT calculations to enhance the accuracy of chemical shift predictions for organic molecules. nih.gov While specific computational studies detailing the predicted NMR shifts for this compound are not widely published, the methodology is well-established. A hypothetical analysis would involve correlating the computationally predicted shifts with experimentally obtained spectra. Discrepancies between the predicted and experimental values can often be attributed to factors like solvent effects, conformational averaging, and intermolecular interactions present in the experimental sample but not fully accounted for in the gas-phase theoretical model. researchgate.net

Table 1: Illustrative Data for Predicted vs. Experimental ¹H NMR Chemical Shifts This table presents a hypothetical comparison to illustrate the data format. Actual values for this compound would require a dedicated computational study.

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-2', H-6' | 7.90 - 8.10 | 7.95 | +/- 0.1 |

| H-4', H-5' | 7.40 - 7.60 | 7.50 | +/- 0.1 |

| -CH₂- | 2.90 - 3.10 | 2.98 | +/- 0.08 |

Advanced Computational Methodologies in Compound Research

Beyond NMR predictions, a suite of advanced computational methods can be employed to investigate the electronic properties and potential applications of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. nih.gov It allows for the calculation of properties such as vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the orbitals involved in these transitions (e.g., n→π* or π→π*). researchgate.net This information is crucial for understanding a molecule's photophysical behavior, including its UV-Vis absorption spectrum. researchgate.net

For a molecule like this compound, TD-DFT calculations could identify the low-lying singlet and triplet excited states. In studies of similar aromatic ketones, the lowest energy transitions are often found to be of n→π* character, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the aromatic system. The calculations can also help assign the bands observed in an experimental UV-Vis spectrum. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular bonding, and stabilizing interactions within a molecule. uantwerpen.bemalayajournal.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. inorgchemres.org

A key aspect of NBO analysis is the examination of "hyperconjugative" or "delocalization" interactions, which are quantified by the second-order perturbation theory energy, E(2). uantwerpen.be This value represents the stabilization energy resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis could reveal:

Charge Distribution: The natural charges on each atom, indicating the polarity of bonds like the C=O carbonyl group and the C-Cl bond. inorgchemres.org

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are of great interest for applications in optoelectronics and photonics. ripublication.com Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.netdtic.mil

The first hyperpolarizability (β) is particularly important as it is a measure of a molecule's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. ripublication.com Molecules with large β values are promising NLO candidates. These calculations are typically performed using DFT methods, often with specialized long-range corrected functionals like CAM-B3LYP, which provide more accurate results for NLO properties. researchgate.net

Studies on similar chalcone (B49325) structures, which also contain an aromatic ketone framework, have shown that intramolecular charge transfer from donor groups to acceptor groups across a π-conjugated system can lead to large hyperpolarizability values. uantwerpen.be For this compound, the presence of the electron-withdrawing chloro-substituted phenyl ring and the carbonyl group could give rise to NLO properties, the magnitude of which could be precisely quantified through these calculations.

Table 2: Components of First Hyperpolarizability (β) This table explains the components calculated in a typical NLO study.

| Component | Description |

|---|---|

| β_x, β_y, β_z | Components of the first hyperpolarizability vector along the x, y, and z axes. |

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein (a receptor). ijper.orgnih.gov This method is fundamental in drug discovery and medicinal chemistry for screening virtual libraries of compounds against a biological target. mdpi.com

While specific molecular docking studies featuring this compound are not prominent in the literature, the methodology can be described. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein receptor (e.g., an enzyme or cell surface receptor).

Using a docking program (like AutoDock) to systematically sample different positions and conformations of the ligand within the receptor's binding site. nih.gov

Scoring the different poses based on a scoring function, which estimates the binding free energy. The resulting "docking score" (often in kcal/mol) indicates the predicted binding affinity, with more negative values suggesting stronger binding. nih.gov

Docking studies on compounds with similar substructures, such as those containing chlorophenyl groups, have been used to predict interactions with targets like cyclooxygenase (COX) enzymes or various proteases. nih.goviglobaljournal.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Medicinal Chemistry Research and Mechanistic Biological Activities of 3 3 Chlorophenyl Propiophenone Derivatives

Mechanism-Based Enzyme Inhibition Studies

The unique structural features of 3-(3-chlorophenyl)propiophenone derivatives have prompted investigations into their ability to inhibit various enzymes through mechanism-based interactions. These studies are crucial for understanding their therapeutic potential and for the rational design of more potent and selective inhibitors.

Monoamine Transporter Inhibition: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Reuptake Mechanisms

Derivatives of the this compound scaffold have been explored for their ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are key targets for the treatment of various neurological and psychiatric disorders.

Research into structurally related compounds, such as chlorophenylpiperazine (B10847632) analogues, has revealed high affinity for these transporters. For instance, studies have shown that specific substitutions on the phenylpiperazine ring can lead to potent and selective inhibition of DAT, NET, or SERT. While direct research on this compound derivatives is limited, the presence of the chlorophenyl moiety is a key feature in many active monoamine reuptake inhibitors. For example, 1-(3-chlorophenyl)-4-phenethylpiperazine has demonstrated high affinity for the dopamine transporter. biomolther.org The propiophenone (B1677668) backbone provides a versatile scaffold for synthesizing a library of compounds to probe the structure-activity relationships (SAR) governing transporter inhibition. The length and composition of the linker between the chlorophenyl ring and another aromatic moiety have been shown to be critical for selectivity towards a specific transporter. nih.gov

Triple reuptake inhibitors (TRIs), which simultaneously block DAT, NET, and SERT, are of particular interest as they may offer a broader spectrum of antidepressant activity. drugbank.com The this compound scaffold is a promising starting point for the design of novel TRIs.

Table 1: Monoamine Transporter Inhibition Data for Structurally Related Compounds

| Compound | Target | IC50 (nM) | Reference |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 | smolecule.com |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter | High Affinity | biomolther.org |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- smolecule.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A Receptor | High Affinity | researchgate.net |

Note: Data presented is for structurally related compounds due to limited direct studies on this compound derivatives.

Protease and Hydrolase Enzyme Inhibition Profiles (e.g., Cruzain, Cytochrome P450 Enzymes)

The potential of this compound derivatives as inhibitors of proteases and hydrolases has been an area of exploratory research. These enzymes are implicated in a wide range of diseases, making them attractive therapeutic targets.

Cruzain Inhibition: Cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, is a validated drug target. Research on thiosemicarbazone derivatives of propiophenone has shown that compounds with a 3-chlorophenyl substituent can exhibit inhibitory activity against cruzain. nih.gov Although no direct correlation was found between enzyme inhibition and trypanocidal activity in all cases, these findings suggest that the this compound scaffold could be a starting point for the development of novel anti-Chagas agents. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the catalytic cysteine residue in the active site of the enzyme. nih.gov

Cytochrome P450 Inhibition: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. While specific studies on the inhibition of CYP enzymes by this compound derivatives are not extensively documented, the lipophilic nature and aromatic rings present in this scaffold suggest a potential for interaction with the active sites of various CYP isoforms. nih.gov The 3-chloro substitution, in particular, may influence the binding affinity and inhibitory potency towards specific CYP enzymes. Further investigation is required to characterize the CYP inhibition profile of this class of compounds to assess their potential for metabolic drug interactions.

Kinase Inhibition and Cellular Signaling Pathway Modulation

Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery.

Chalcones, which are structurally related to propiophenones, have been investigated as kinase inhibitors. ed.ac.uk The presence of a 3-chlorophenyl group in a chalcone (B49325) derivative has been associated with cytotoxic activities against cancer cell lines. ed.ac.uk While direct evidence for kinase inhibition by this compound derivatives is limited, their structural similarity to known kinase inhibitors suggests they could be promising candidates for development. For instance, some chalcone derivatives have shown inhibitory activity against serine/threonine kinases. ed.ac.ukdrugbank.com

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. nih.gov Small molecule inhibitors of PI3K are therefore of great interest as potential anticancer agents. The this compound scaffold could potentially be adapted to target the ATP-binding site of PI3K isoforms. The development of isoform-selective PI3K inhibitors is an active area of research to minimize off-target effects. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions

The interaction of this compound derivatives with various receptor systems has been a key area of research, particularly focusing on their potential to modulate serotonergic and other neurotransmitter pathways.

Serotonin Receptor Ligand Research and Subtype Selectivity

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and behavioral processes. Derivatives containing the 3-chlorophenylpiperazine moiety, which is structurally related to the propiophenone scaffold, have been extensively studied as ligands for various 5-HT receptor subtypes.

For example, trazodone (B27368) analogues containing a 3-chlorophenylpiperazine group have been synthesized and shown to possess high affinity for the 5-HT1A receptor. researchgate.net The length of the alkyl chain connecting the piperazine (B1678402) ring to the rest of the molecule is a critical determinant of affinity and selectivity for different 5-HT receptor subtypes. researchgate.net Some of these derivatives have also shown dual affinity for both 5-HT1A and 5-HT7 receptors, which could offer a unique therapeutic profile for the treatment of depression and other mood disorders. researchgate.net The development of subtype-selective 5-HT receptor ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. wa.govacs.org

Table 2: Serotonin Receptor Binding Data for Structurally Related Compounds

| Compound | Target | Ki (nM) | Reference |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- smolecule.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A | High Affinity | researchgate.net |

| 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)- smolecule.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A/5-HT7 | Dual Affinity | researchgate.net |

Note: Data presented is for structurally related compounds due to limited direct studies on this compound derivatives.

Exploration of Other Receptor System Modulations

Beyond the serotonergic system, the this compound scaffold and its derivatives have been investigated for their interactions with other receptor systems, notably the dopamine receptors.

Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex and has been implicated in various cognitive and neuropsychiatric disorders. Research has identified that compounds incorporating a 4-(4-chlorophenyl)piperazin-1-yl)methyl moiety attached to a heterocyclic core, such as 1H-pyrrolo[2,3-b]pyridine, exhibit high affinity and selectivity for the human dopamine D4 receptor. nih.gov One such compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, displayed an exceptionally high affinity for the D4 receptor with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. smolecule.com These findings highlight the potential of the chlorophenylpiperazine pharmacophore, which can be considered a derivative of the this compound concept, in the design of highly selective ligands for specific dopamine receptor subtypes.

Investigation of In Vitro Pharmacological Effects and Cellular Mechanisms

The exploration of chalcone derivatives in medicinal chemistry has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.govnih.gov These activities are often attributed to the unique chemical architecture of the chalcone scaffold, which can be readily modified to optimize potency and selectivity. mdpi.com

Chalcone derivatives are recognized for their potential as antimicrobial agents against a range of pathogens. researchgate.net The antimicrobial efficacy of these compounds is often linked to their interaction with microbial cell membranes and the inhibition of key metabolic pathways. nih.gov

Research on various substituted chalcones has demonstrated their activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of chalcone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis, showing promising minimum inhibitory concentrations (MIC). nih.gov The mechanism of action for some chalcones is thought to involve the disruption of the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death. nih.govnih.gov

Furthermore, certain chalcone-triazole hybrids have been shown to potentiate the activity of conventional antibiotics against resistant bacterial strains. mdpi.com This suggests a potential role for these compounds in combating antibiotic resistance, possibly by inhibiting efflux pumps or disrupting biofilm formation. mdpi.com

Table 1: Antimicrobial Activity of Selected Chalcone Derivatives

| Compound Type | Target Organism | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Staphylococcus aureus, Bacillus subtilis | Active with MICs between 0.4 and 0.6 mg/mL. | Cell membrane disruption. | nih.gov |

| Chalcone-Triazole Hybrids | Escherichia coli, Enterococcus faecalis | Potentiation of antibiotic activity. | Efflux pump inhibition. | mdpi.com |

The anticancer properties of chalcones have been extensively investigated, with numerous studies highlighting their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines. nih.govnih.gov The presence of a chloro substituent on the phenyl ring can significantly influence the cytotoxic potential of these molecules.

Studies on diarylpentanoids, which are analogues of chalcones, have shown that the presence of a 4-chlorophenyl group can contribute to the selectivity of the compounds for cancer cells over normal cells. nih.gov Chalcone derivatives have been reported to exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest, typically at the G2/M phase, and the initiation of apoptosis through both intrinsic and extrinsic pathways. nih.gov

One of the key molecular targets for some chalcone derivatives is the p53 tumor suppressor pathway. nih.gov By disrupting the interaction between p53 and its negative regulator, MDM2, these compounds can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis. nih.gov Furthermore, some chalcones have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest and cell death. mdpi.com

Table 2: Anticancer Activity of Selected Chalcone Analogues

| Compound Type | Cancer Cell Line | IC50/GI50 | Cellular Mechanism | Reference |

|---|---|---|---|---|

| Diarylpentanoid with 4-chlorophenyl group | HCT116 (Colon Cancer) | Selective for cancer cells | Inhibition of p53-MDM2 interaction | nih.gov |

| Chalcone-Coumarin Hybrids | Various cancer cells | Varies | Induction of ROS and mitochondrial apoptosis | nih.gov |

Chalcones and their derivatives have demonstrated significant anti-inflammatory and antioxidant properties in various cellular models. nih.govnih.gov The anti-inflammatory effects are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. nih.govnih.gov

In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, certain chalcone analogues have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Furthermore, these compounds can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Ligand Design

The development of potent and selective therapeutic agents based on the chalcone scaffold relies heavily on understanding the relationship between chemical structure and biological activity. SAR studies provide crucial insights into the key structural features required for a desired pharmacological effect, guiding the rational design of new and improved derivatives. mdpi.comnih.gov

SAR studies on chalcone derivatives have highlighted the importance of the substitution pattern on both aromatic rings (A and B rings) for their biological activity. nih.govumn.edu For instance, in the context of anticancer activity, the presence and position of electron-withdrawing or electron-donating groups can significantly impact cytotoxicity and selectivity. nih.gov